methyl 4-{5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate
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Overview
Description
Methyl 4-{5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate is a useful research compound. Its molecular formula is C23H20N4O4 and its molecular weight is 416.437. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of pyrazolopyrimidines and their derivatives, including similar compounds to methyl 4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)benzoate, has been extensively studied for their anticancer and anti-inflammatory properties. These compounds are synthesized via condensation reactions involving various aromatic aldehydes, highlighting their structural diversity and chemical reactivity (Rahmouni et al., 2016). Similarly, the structural and spectral analysis of benzoyl pyrazolone oximes and their methyl derivatives provide insight into the chemical properties and potential applications of these compounds in medicinal chemistry (Holzer et al., 2003).
Pharmacological Applications
Research into the pharmacological applications of pyrazolopyrimidine derivatives has revealed their potential as antitumor, antimicrobial, and anti-inflammatory agents. These compounds exhibit cytotoxic activity against various cancer cell lines and possess significant 5-lipoxygenase inhibitory properties (Rahmouni et al., 2016). The exploration of pyrazolopyridines for their antioxidant, antitumor, and antimicrobial activities further underscores the therapeutic potential of this class of compounds (El‐Borai et al., 2013).
Analytical and Material Science Applications
In addition to their pharmacological interests, compounds within this structural realm are investigated for their use in analytical chemistry and material sciences. For instance, the design and synthesis of colorimetric chemosensors based on pyrazole derivatives for the detection of metal ions highlight the versatility of these compounds in developing new materials with specific sensing capabilities (Aysha et al., 2021).
Mechanism of Action
Target of Action
Similar compounds such as imidazole derivatives have been known to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It is known that similar compounds can interact with their targets in various ways, such as inhibiting enzyme activity or binding to receptors .
Biochemical Pathways
Similar compounds have been shown to affect a variety of biochemical pathways, including those involved in inflammation, tumor growth, and various infectious diseases .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Similar compounds have been shown to have a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
methyl 4-[(5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-3-26-13-18(21(28)24-16-11-9-15(10-12-16)23(30)31-2)20-19(14-26)22(29)27(25-20)17-7-5-4-6-8-17/h4-14H,3H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMWTHIHDKOFIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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